molecular formula C19H23N3O5S2 B2531732 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide CAS No. 899982-73-1

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2531732
CAS No.: 899982-73-1
M. Wt: 437.53
InChI Key: LFBGYAVTVDPRJS-UHFFFAOYSA-N
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Description

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with sulfamoyl and cyclopentyl groups, which contribute to its unique chemical properties.

Scientific Research Applications

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide has diverse applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm its efficacy and safety.

    Industry: It can be utilized in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with cyclopentylmethylsulfonyl chloride under basic conditions to form the intermediate 4-[cyclopentyl(methyl)sulfamoyl]aniline. This intermediate is then reacted with 4-sulfamoylbenzoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfamoyl groups can form hydrogen bonds with active site residues, while the benzamide core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar compounds to 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide include:

    4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide: This compound features a methoxy group instead of a sulfamoyl group, which can alter its chemical properties and biological activity.

    4-[cyclopentyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: The presence of a benzothiazole ring introduces additional heteroatoms, potentially enhancing its reactivity and binding affinity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-22(16-4-2-3-5-16)29(26,27)18-10-6-14(7-11-18)19(23)21-15-8-12-17(13-9-15)28(20,24)25/h6-13,16H,2-5H2,1H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBGYAVTVDPRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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